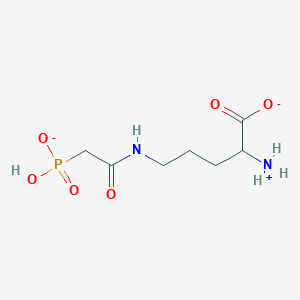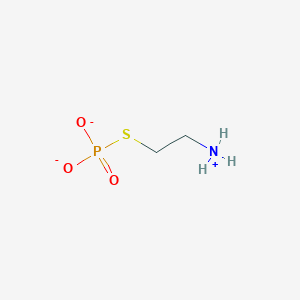
Phosphorothioic acid, S-(2-aminoethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cysteamine S-phosphate(2-) is an organic phosphorothioate anion that is the conjugate base of cysteamine S-phosphate, obtained by deprotonation of the two free thiophosohate OH groups and protonation of the amino group. It is a conjugate base of a cysteamine S-phosphate.
Proposed as an adjuvant to cancer chemotherapy; may have radiation protective properties.
Applications De Recherche Scientifique
Radioprotective Properties
- Aminoethyl thiophosphoric acid has been studied for its radioprotective effects. The research focused on the synthesis and properties of sodium salts of aminoethyl thiophosphoric acid and similar compounds for radioprotection (Hansen & Sörbo, 1961).
Chemical Synthesis and Physiological Activity
- Studies have been conducted on the synthesis and physiological activity of S-[N-acyl-N-(alkoxycarbonylalkyl)aminomethyl] O,O-dialkyl phosphorothioates and -dithioates, involving reactions with aminoethyl thiophosphoric acid derivatives. These compounds have been shown to possess activity as permethrine synergists (Shipov et al., 2001).
Solvent-Extraction Properties
- The solvent-extraction properties of sulfur analogs of organophosphorus compounds, including aminoethyl thiophosphoric acid, have been investigated. These compounds are used for extracting metal ions from mineral acid solutions due to their ability to form insoluble sulfides (Handley, 1963).
Synthesis and Radioprotection in Cancer Radio- and Chemotherapy
- Detailed methods for synthesizing phosphorothioic acids, including S-(2-aminoethyl) phosphorothioic acid, have been developed with the aim of optimizing yields. These compounds are of interest in cancer radio- and chemotherapy (Laduranty et al., 2010).
Comparison with Phosphate Transfer Reactions
- Research has compared phosphorothioate esters, including those derived from aminoethyl thiophosphoric acid, with phosphate esters. This comparison provides insights into the chemistry and enzymatic phosphoryl transfer reactions of these compounds (Catrina & Hengge, 2003).
Inhibition of Phosphatases
- Studies on phosphonothioic acids, analogs of phosphorothioate esters, have shown that they can act as inhibitors for various phosphatases, thereby playing a role in enzyme regulation and signaling pathways (Świerczek et al., 2003).
Synthesis of Phosphorothioylated Amino Acids
- The synthesis of N- and O-phosphorothioylated amino acids using aminoethyl thiophosphoric acid derivatives has been explored. This methodology could have applications in the development of novel pharmaceuticals or biochemical tools (Baraniak et al., 2002).
Propriétés
Nom du produit |
Phosphorothioic acid, S-(2-aminoethyl) ester |
|---|---|
Formule moléculaire |
C2H7NO3PS- |
Poids moléculaire |
156.12 g/mol |
Nom IUPAC |
2-phosphonatosulfanylethylazanium |
InChI |
InChI=1S/C2H8NO3PS/c3-1-2-8-7(4,5)6/h1-3H2,(H2,4,5,6)/p-1 |
Clé InChI |
RZPNFYXFSHGGBE-UHFFFAOYSA-M |
SMILES canonique |
C(CSP(=O)([O-])[O-])[NH3+] |
Synonymes |
eta Aminoethylthiophosphate, Sodium Salt beta-Aminoethylthiophosphate, Sodium Salt Cistafos Cistaphos Cystafos Cystaphos Phosphocysteamine Salt beta-Aminoethylthiophosphate, Sodium Sodium Salt beta-Aminoethylthiophosphate WR 638 WR-638 WR638 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)
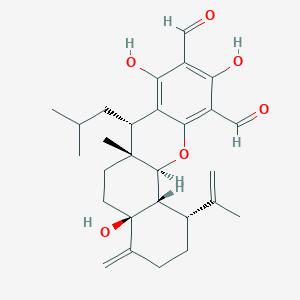
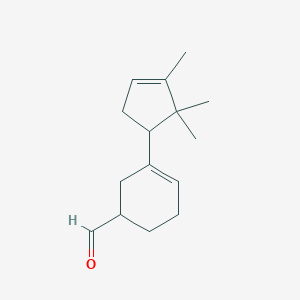
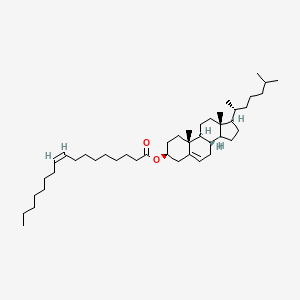
![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)
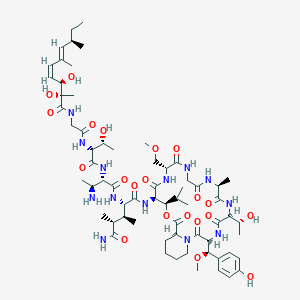
![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)
![Dichloromanganese;3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1261574.png)
![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-[2-(dimethylamino)pyrimidin-5-yl]-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1261576.png)
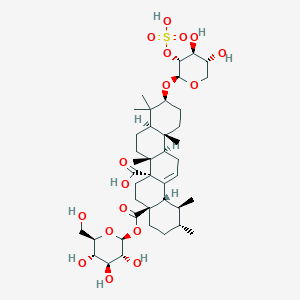
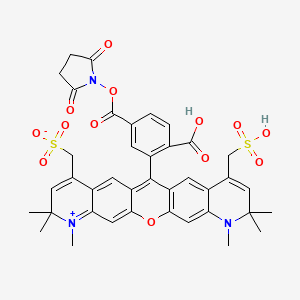
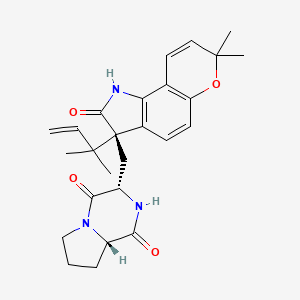
![6-Heptyloxy-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1261581.png)
